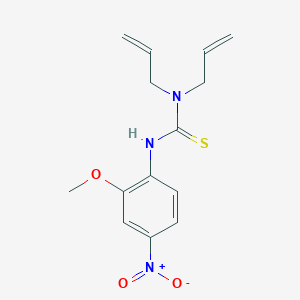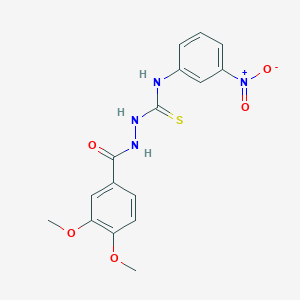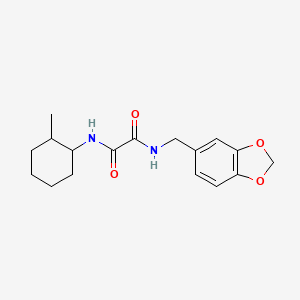![molecular formula C19H29ClN2O3S B4120346 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide, also known as CR8, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CR8 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are enzymes involved in the regulation of cell cycle progression. In
Mecanismo De Acción
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide inhibits CDKs by binding to the ATP binding site of the enzyme. This binding prevents the phosphorylation of the retinoblastoma protein (Rb), which is a key regulator of the cell cycle. The inhibition of CDKs by N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide has been shown to have potent anti-proliferative effects in cancer cells. In addition to its CDK inhibition activity, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide has also been found to inhibit other kinases, including glycogen synthase kinase 3β (GSK-3β) and mitogen-activated protein kinase (MAPK). These additional activities may contribute to the overall anti-cancer effects of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide in lab experiments is its selectivity for CDKs. This selectivity allows for more specific targeting of cancer cells, potentially reducing side effects. However, the potency of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide may also lead to off-target effects, which can complicate interpretation of experimental results. Additionally, the low yield of the synthesis method may limit the availability of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide for research purposes.
Direcciones Futuras
There are several future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide. One area of interest is the development of more efficient synthesis methods to increase the availability of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide for research and potential clinical applications. Another direction is the investigation of the potential of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, further studies are needed to fully understand the biochemical and physiological effects of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide, including its off-target effects and potential toxicity.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide has shown promising results in preclinical studies as a CDK inhibitor in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O3S/c1-15(2)12-13-21-19(23)14-22(17-6-4-3-5-7-17)26(24,25)18-10-8-16(20)9-11-18/h8-11,15,17H,3-7,12-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPDQKHBHSKYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(3-methylbutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120267.png)
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120268.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120273.png)
![methyl 2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4120280.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)
![N-methyl-1-(2-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4120293.png)


![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4120319.png)


![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)

![1-benzyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120372.png)